1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C20H22N4. This compound is notable for its unique structure, which includes a pyrido[1,2-a]benzimidazole core, a cyclopentylamino group, and a carbonitrile group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentylamino Group: This can be achieved through nucleophilic substitution reactions where a cyclopentylamine reacts with a suitable leaving group on the pyrido[1,2-a]benzimidazole core.
Addition of the Carbonitrile Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopentylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure but with an isopropyl group instead of a propyl group.
1-(Cyclopentylamino)-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentylamino group and the carbonitrile group can impart distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
CAS No. |
5305-11-3 |
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Molecular Formula |
C21H24N4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H24N4/c1-3-8-16-14(2)17(13-22)21-24-18-11-6-7-12-19(18)25(21)20(16)23-15-9-4-5-10-15/h6-7,11-12,15,23H,3-5,8-10H2,1-2H3 |
InChI Key |
FIMUNAUSDWBIMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4CCCC4 |
Origin of Product |
United States |
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